molecular formula C8H6OS B096629 Benzo[B]thiophene-6-OL CAS No. 19301-39-4

Benzo[B]thiophene-6-OL

Cat. No.: B096629
CAS No.: 19301-39-4
M. Wt: 150.2 g/mol
InChI Key: DQUZFPKUMCZPQD-UHFFFAOYSA-N
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Description

Benzo[B]thiophene-6-OL is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Medicinal Chemistry Applications : Benzo[b]thiophene molecules are crucial in synthetic medicinal chemistry, exhibiting a wide spectrum of pharmacological properties. New benzo[b]thiophene derivatives show promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Sridhar Pai, 2010).

  • Broad Range of Medicinal Applications : These compounds are used in medicinal chemistry for antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. They also serve as building blocks for synthesizing pharmaceutically important molecules (Duc, 2020).

  • Photochemical Applications : Benzo[b]thiophene's photooxidation in aqueous solutions is studied to understand the behavior of polycyclic aromatic sulfur heterocycles in environments like oil spills in oceans. This research helps in environmental chemistry and pollution studies (Andersson & Bobinger, 1992).

  • Pharmaceutical Development : Certain benzo[b]thiophene derivatives are significant due to their role as selective estrogen receptor modulators. Innovative methods for synthesizing these compounds, especially those with heteroatoms at specific positions, contribute to pharmaceutical research (David et al., 2005).

  • Ophthalmic Applications : Derivatives like benzo[b]thiophene-2-sulfonamide exhibit potent ocular hypotensive effects, making them candidates for treating conditions like glaucoma (Graham et al., 1989).

  • Antimicrobial Agents against Drug-Resistant Bacteria : Benzo[b]thiophene acylhydrazones show potential as antimicrobial agents, especially against multidrug-resistant Staphylococcus aureus, highlighting their importance in addressing antibiotic resistance (Barbier et al., 2022).

  • Organic Semiconductors and Photoelectric Materials : These compounds have applications in organic semiconducting materials, contributing to the field of materials science and electronics (Dawei Yue & Richard C Larock, 2002).

  • Gold-Catalyzed Synthesis for Diverse Applications : An efficient gold-catalyzed method for synthesizing benzo[b]thiophenes from alkynyl thioanisoles broadens their applicability in various domains, including pharmaceuticals and materials science (Dillon et al., 2018).

  • Inhibitors in Neurodegenerative Diseases : Benzo[b]thiophen-3-ols are studied as potential inhibitors for human monoamine oxidase, suggesting their role in treating neurodegenerative diseases (Guglielmi et al., 2019).

Safety and Hazards

Safety measures for handling Benzo[B]thiophene-6-OL include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided, and dust formation should be minimized .

Future Directions

Benzo[b]thiophenes have a wide range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a significant role in the advancement of organic semiconductors . Therefore, the synthesis of Benzo[B]thiophene-6-OL and its derivatives continues to attract intensive research .

Properties

IUPAC Name

1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUZFPKUMCZPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172906
Record name Benzo(b)thiophene-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19301-39-4
Record name Benzo[b]thiophene-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19301-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-6-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-6-ol
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Synthesis routes and methods I

Procedure details

6-Methoxybenzo[b]thiophene (6.15 g, 37.45 mmol) and pyridine hydrochloride (18.5 g) were heated together at 210° C. for 1 h. The mixture was cooled to 100° C., diluted with water (125 mL) and extracted with dichloromethane (3×70 mL). The combined extracts were washed with water (125 mL), dried (MgSO4) and evaporated in vacuo to give the title compound (5.54 g, 98%)
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Dissolve 6-methoxy-benzo[b]thiophene (J. Med. Chem. 32:2548, 1989; 26.1 g, 146 mmol) in DMF (500 mL). Add ethanethiol sodium salt (37 g, 440 mmol) and heat to 150° C. with stirring overnight. Add additional ethanethiol sodium salt (12.8 g, 152 mmol) and continue to heat at 150° C. overnight. Concentrate in vacuo to ¼ volume. Partition reaction mixture between ethyl acetate (500 mL) and water (500 mL), separate layers, wash organic layer with water (2×500 mL), brine (500 mL), and dry with magnesium sulfate. Filter and concentrate in vacuo to give 8 g of benzo[b]thiophen-6-ol. Back extract aqueous layers with ethyl acetate (3×1000 mL) wash organics with brine, and dry with magnesium sulfate. Concentrate in vacuo to obtain an additional 15 grams of benzo[b]thiophen-6-ol. Distill off remaining DMF to yield 22.7 g (100%) of benzo[b]thiophen-6-ol.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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